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Compound of Interest

Compound Name: Methyl (E)-m-nitrocinnamate

Cat. No.: B168584 Get Quote

A detailed guide for researchers, scientists, and drug development professionals on the

spectroscopic characteristics of ortho-, meta-, and para-isomers of methyl (E)-nitrocinnamate.

In the realm of pharmaceutical sciences and organic synthesis, the precise characterization of

isomeric compounds is of paramount importance. Subtle differences in the spatial arrangement

of functional groups can lead to significant variations in physical, chemical, and biological

properties. This guide provides a comprehensive spectroscopic comparison of the ortho-,

meta-, and para-isomers of methyl (E)-nitrocinnamate, utilizing data from Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of methyl (E)-o-nitrocinnamate, methyl (E)-m-nitrocinnamate, and methyl (E)-p-

nitrocinnamate, along with the parent compound, methyl (E)-cinnamate, for reference.

¹H and ¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of hydrogen

(¹H) and carbon (¹³C) atoms within a molecule. The chemical shifts (δ) are reported in parts per

million (ppm).

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
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Compound Ar-H (ppm) =CH- (α) (ppm) =CH- (β) (ppm) -OCH₃ (ppm)

Methyl (E)-

cinnamate

7.41-7.54 (m,

5H)

6.44 (d, J=16.0

Hz, 1H)

7.70 (d, J=16.0

Hz, 1H)
3.80 (s, 3H)

Methyl (E)-o-

nitrocinnamate[1]

7.51-8.07 (m,

4H)

6.37 (d, J=16.4

Hz, 1H)

8.12 (d, J=16.6

Hz, 1H)
3.83 (s, 3H)[1]

Methyl (E)-m-

nitrocinnamate

7.62-8.40 (m,

4H)

6.55 (d, J=16.0

Hz, 1H)

7.72 (d, J=16.0

Hz, 1H)
3.84 (s, 3H)

Methyl (E)-p-

nitrocinnamate[1]

7.65-8.24 (m,

4H)

6.56 (d, J=16.0

Hz, 1H)

7.72 (d, J=16.1

Hz, 1H)
3.84 (s, 3H)[1]

Table 2: ¹³C NMR Spectroscopic Data (101 MHz, CDCl₃)

Compoun
d

C=O Ar-C Ar-C-NO₂ =CH- (α) =CH- (β) -OCH₃

Methyl (E)-

cinnamate
167.5

128.1,

129.0,

130.4,

134.5

- 117.9 144.9 51.8

Methyl (E)-

o-

nitrocinna

mate[1]

166.3[1]

125.1,

129.3,

130.5,

133.7

148.2

(assumed)
123.1 140.3 52.2[1]

Methyl (E)-

m-

nitrocinna

mate

166.5

122.5,

124.6,

130.0,

133.8,

136.2

148.6 120.9 142.6 52.2

Methyl (E)-

p-

nitrocinna

mate[1]

166.6[1]
124.3,

128.8
148.6[1] 122.2 142.0 52.2[1]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.rsc.org/suppdata/c5/gc/c5gc01965f/c5gc01965f1.pdf
https://www.rsc.org/suppdata/c5/gc/c5gc01965f/c5gc01965f1.pdf
https://www.rsc.org/suppdata/c5/gc/c5gc01965f/c5gc01965f1.pdf
https://www.rsc.org/suppdata/c5/gc/c5gc01965f/c5gc01965f1.pdf
https://www.rsc.org/suppdata/c5/gc/c5gc01965f/c5gc01965f1.pdf
https://www.rsc.org/suppdata/c5/gc/c5gc01965f/c5gc01965f1.pdf
https://www.rsc.org/suppdata/c5/gc/c5gc01965f/c5gc01965f1.pdf
https://www.rsc.org/suppdata/c5/gc/c5gc01965f/c5gc01965f1.pdf
https://www.rsc.org/suppdata/c5/gc/c5gc01965f/c5gc01965f1.pdf
https://www.rsc.org/suppdata/c5/gc/c5gc01965f/c5gc01965f1.pdf
https://www.rsc.org/suppdata/c5/gc/c5gc01965f/c5gc01965f1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b168584?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. The data is presented in wavenumbers (cm⁻¹). While

specific spectra for the methyl esters were not uniformly available, the spectra of the closely

related ethyl esters provide valuable comparative insights.

Table 3: Key IR Absorption Bands (cm⁻¹)

Functional Group
Methyl (E)-
cinnamate

Ethyl (E)-m-
nitrocinnamate

Ethyl (E)-p-
nitrocinnamate

C=O Stretch (Ester) ~1715 ~1710 ~1715

C=C Stretch (Alkenyl) ~1635 ~1640 ~1638

NO₂ Asymmetric

Stretch
- ~1525 ~1518

NO₂ Symmetric

Stretch
- ~1348 ~1346

C-O Stretch (Ester) ~1270, ~1170 ~1260, ~1170 ~1255, ~1175

=C-H Bending (trans) ~980 ~980 ~975

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

The wavelength of maximum absorbance (λmax) is a key parameter. The position of the nitro

group on the aromatic ring influences the extent of conjugation and, consequently, the λmax.

Table 4: UV-Vis Spectroscopic Data (λmax in nm)

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b168584?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound λmax (nm)

Methyl (E)-cinnamate ~278

Methyl (E)-o-nitrocinnamate ~256

Methyl (E)-m-nitrocinnamate ~264

Methyl (E)-p-nitrocinnamate ~310

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure

reproducibility and accurate comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:

Dissolve approximately 5-10 mg of the sample in about 0.6 mL of deuterated chloroform

(CDCl₃).

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

Transfer the solution to a 5 mm NMR tube.

2. Instrumentation and Parameters:

Spectrometer: A 400 MHz NMR spectrometer.

Nuclei: ¹H and ¹³C.

¹H NMR Parameters:

Pulse Program: Standard single-pulse sequence.

Number of Scans: 16

Relaxation Delay: 1.0 s
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Spectral Width: -2 to 12 ppm

¹³C NMR Parameters:

Pulse Program: Proton-decoupled pulse sequence.

Number of Scans: 1024

Relaxation Delay: 2.0 s

Spectral Width: -10 to 220 ppm

Infrared (IR) Spectroscopy
1. Sample Preparation:

KBr Pellet Method:

Grind a small amount of the solid sample with anhydrous potassium bromide (KBr) in a

mortar and pestle.

Press the mixture into a thin, transparent pellet using a hydraulic press.

Thin Film Method (for liquids or low-melting solids):

Place a drop of the neat liquid or molten solid between two sodium chloride (NaCl) or

potassium bromide (KBr) plates.

2. Instrumentation and Parameters:

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16.
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A background spectrum of air (or the salt plates) should be recorded and subtracted from the

sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
1. Sample Preparation:

Prepare a stock solution of the sample in a suitable UV-grade solvent (e.g., ethanol or

methanol) at a concentration of approximately 1 mg/mL.

Perform serial dilutions to obtain a final concentration that gives a maximum absorbance

reading between 0.5 and 1.0.

2. Instrumentation and Parameters:

Spectrometer: Double-beam UV-Vis spectrophotometer.

Wavelength Range: 200-400 nm.

Blank: Use the same solvent as used for the sample preparation to zero the instrument.

Cuvette: Use a 1 cm path length quartz cuvette.

Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of the

Methyl (E)-nitrocinnamate isomers.
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Caption: Workflow for Spectroscopic Comparison.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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